Oxidative Degradation Resistance: EAE Demonstrates Superior Stability Relative to MEA, DEA, TEA, and MDEA Under Accelerated CO₂ Capture Conditions
In accelerated oxidative degradation studies conducted at 150°C using a high-temperature high-pressure subcritical reactor, aqueous ethylaminoethanol (EAE) exhibited a lower percentage of oxidative degradation compared to monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA), and N-methyldiethanolamine (MDEA) under identical experimental conditions [1]. The study, which aimed to identify a suitable replacement for MEA in post-combustion CO₂ capture, systematically compared six aqueous amine solvents and found EAE to be the most oxidatively stable among the alkanolamines tested. This enhanced oxidative stability translates directly to reduced solvent make-up requirements and extended operational lifetimes in continuous gas scrubbing applications.
| Evidence Dimension | Oxidative degradation rate (accelerated conditions, 150°C, subcritical reactor) |
|---|---|
| Target Compound Data | EAE: lowest % oxidative degradation among all amines tested |
| Comparator Or Baseline | MEA, DEA, TEA, MDEA: higher % oxidative degradation than EAE (exact numerical values not reported in available abstract) |
| Quantified Difference | EAE < MEA; EAE < DEA; EAE < TEA; EAE < MDEA (rank order established; specific percentage differences not specified in accessible source segment) |
| Conditions | High-temperature high-pressure subcritical reactor at 150°C; accelerated oxidative degradation methodology; aqueous amine solutions |
Why This Matters
Lower oxidative degradation rates directly reduce solvent replenishment costs and minimize formation of corrosive degradation products that can damage downstream equipment in continuous industrial gas scrubbing operations.
- [1] Oxidative Degradation of CO₂ Absorbing Aqueous Amine Solvents. Pollution Research. Comparative study of aqueous MEA, DEA, TEA, MDEA, EAE, and DEAE oxidative degradation at 150°C subcritical reactor conditions. View Source
